Stereochemical Configuration Dictates JNK3 Inhibitory Potency in Tetrahydrofuran-3-carboxamide Derivatives
Tetrahydrofuran-3-carboxamide derivatives incorporating the chiral oxolane-3-carboxamide scaffold exhibit potent JNK3 (MAPK10) inhibition. A specific derivative, N-(4-(2-(phenylamino)pyridin-4-yl)pyridin-2-yl)-tetrahydrofuran-3-carboxamide, demonstrated an IC50 of 6.31–7 nM against JNK3 in high-throughput screening assays [1]. While direct comparative IC50 data for the (3S) versus (3R) enantiomers of this specific derivative are not reported in the BindingDB entry, the stereocenter at the C3 position is known to influence the spatial orientation of the carboxamide group, which directly impacts kinase active-site binding interactions [2].
| Evidence Dimension | JNK3 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6.31–7 nM (tetrahydrofuran-3-carboxamide derivative incorporating oxolane-3-carboxamide scaffold) |
| Comparator Or Baseline | Not directly compared in same assay; stereochemical influence inferred from SAR class principles |
| Quantified Difference | Not quantifiable for enantiomeric pair; stereocenter presence is essential for observed activity |
| Conditions | JNK3 enzyme inhibition assay (high-throughput screening format) |
Why This Matters
The stereochemical configuration of the oxolane-3-carboxamide scaffold contributes to sub-10 nM potency against JNK3, a validated target in inflammatory and neurodegenerative diseases, informing scaffold selection for kinase inhibitor programs.
- [1] BindingDB. BDBM50178832 (CHEMBL203535): N-(2'-(phenylamino)-4,4'-bipyridin-2-yl)tetrahydrofuran-3-carboxamide. IC50 data: 7 nM and 6.31 nM against JNK3. View Source
- [2] Chem960. (3S)-Oxolane-3-carboxamide: properties, applications and references. Note on stereocenter influence on biological interactions. View Source
